molecular formula C11H22N2 B3024167 2-(Pyrrolidin-1-ylmethyl)azepane CAS No. 112282-41-4

2-(Pyrrolidin-1-ylmethyl)azepane

Cat. No.: B3024167
CAS No.: 112282-41-4
M. Wt: 182.31 g/mol
InChI Key: YEXUCOYOBRVUEU-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)azepane is a heterocyclic compound featuring both pyrrolidine and azepane rings.

Chemical Reactions Analysis

2-(Pyrrolidin-1-ylmethyl)azepane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction leads to saturated compounds .

Scientific Research Applications

2-(Pyrrolidin-1-ylmethyl)azepane has diverse applications in scientific research:

Comparison with Similar Compounds

2-(Pyrrolidin-1-ylmethyl)azepane can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their additional functional groups and overall structure.

    Azepane derivatives: These compounds contain the azepane ring and vary in their substituents and ring fusion patterns.

The uniqueness of this compound lies in its combined pyrrolidine and azepane rings, which confer distinct chemical and biological properties .

Similar Compounds

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-6-11(12-7-3-1)10-13-8-4-5-9-13/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXUCOYOBRVUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251647
Record name Hexahydro-2-(1-pyrrolidinylmethyl)-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112282-41-4
Record name Hexahydro-2-(1-pyrrolidinylmethyl)-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112282-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-2-(1-pyrrolidinylmethyl)-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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